molecular formula C7H10Cl2N4 B1524290 Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride CAS No. 1187928-99-9

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride

Cat. No. B1524290
CAS RN: 1187928-99-9
M. Wt: 221.08 g/mol
InChI Key: IRDVONLYTFXFAY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 1187928-99-9. It has a molecular weight of 221.09 and its linear formula is C7H10Cl2N4 . It is a solid substance .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The InChI key for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is provided in the description . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a solid substance . It should be stored in normal temperature .

Scientific Research Applications

Drug Development

Imidazo[1,2-a]pyrimidines have been extensively studied for their potential in drug development due to their pharmacological properties. The dihydrochloride salt form, specifically, can be used to create more water-soluble derivatives for drug formulation. This compound has been involved in the synthesis of molecules with anti-cancer properties, as well as other therapeutic agents .

Material Science

In material science, this compound serves as a precursor for creating new materials with desirable properties. Its ability to form stable heterocyclic structures is valuable for developing advanced materials for various applications, including electronics and nanotechnology .

Optoelectronic Devices

The unique electronic structure of imidazo[1,2-a]pyrimidines makes them suitable for use in optoelectronic devices. They can be used in the development of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic and photonic properties .

Sensors

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride can be functionalized to create sensitive elements for chemical sensors. These sensors can detect various substances and find applications in environmental monitoring, medical diagnostics, and industrial process control .

Confocal Microscopy and Imaging

Derivatives of this compound have been used as emitters for confocal microscopy and imaging. They can be designed to emit at specific wavelengths, making them useful for tagging and tracking biological molecules in research and diagnostic applications .

Quantum Chemical Research

The compound’s molecular structure has been analyzed using quantum chemical methods to understand its electronic properties. This research aids in the design of new compounds with tailored properties for specific applications, such as efficient energy transfer or catalysis .

Safety And Hazards

The safety information available indicates that it has a GHS07 pictogram and the signal word is "Warning" . The MSDS for this compound can be found online .

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;;/h1-3,5H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDVONLYTFXFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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